molecular formula C18H20ClN5O2 B10983951 N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10983951
M. Wt: 373.8 g/mol
InChI Key: MSYVBRQKSQUDCW-UHFFFAOYSA-N
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Description

N-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a pyridin-2-yl group and a carboxamide-linked 3-chlorophenyl moiety. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the pyridinyl substituent contributes to hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)22-17(25)13-21-18(26)24-10-8-23(9-11-24)16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25)

InChI Key

MSYVBRQKSQUDCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to meet the demand for research and development purposes .

Chemical Reactions Analysis

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Notably, it has shown potential as a modulator of neurotransmitter receptors, such as gamma-aminobutyric acid receptors. This modulation can influence neuronal excitability and neurotransmission, suggesting applications in treating neurological disorders such as anxiety and epilepsy.

Potential Therapeutic Applications

  • Neurological Disorders : The ability to modulate neurotransmitter receptors positions this compound as a candidate for further investigation in the treatment of conditions like anxiety disorders and epilepsy.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperazine compounds exhibit antimicrobial properties against various pathogens. This suggests that N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide could be explored for its potential use in antimicrobial therapies .
  • Cancer Research : Some studies have highlighted the potential of similar piperazine derivatives in cancer treatment due to their ability to inhibit specific pathways involved in tumor growth. Investigating the effects of this compound on cancer cell lines could yield valuable insights into its therapeutic efficacy .

Study 1: Neurotransmitter Modulation

A study investigating the effects of this compound on gamma-aminobutyric acid receptors demonstrated that the compound could enhance receptor activity in vitro. This suggests a mechanism through which it may exert anxiolytic effects.

Study 2: Antimicrobial Efficacy

In vitro testing of related piperazine derivatives showed significant antimicrobial activity against pathogens affecting agricultural crops. This indicates potential applications for this compound in agricultural settings as a biopesticide or fungicide .

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide ()
  • Key Differences : Replaces the 3-chlorophenyl group with a 3-fluorophenyl moiety and substitutes the pyridin-2-yl group with a phenyl ring.
  • Molecular Weight : 412.88 g/mol vs. 379.42 g/mol for the target compound.
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide ()
  • Key Differences : Features a 3-trifluoromethylphenyl group and a pyrimidin-2-yl substituent instead of pyridin-2-yl.
  • Pyrimidine offers additional hydrogen-bonding sites compared to pyridine.

Modifications to the Piperazine Core

N-{(2S)-1-[(3-Chlorophenyl)amino]-1-oxopropan-2-yl}-4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carboxamide ()
  • Key Differences: Incorporates an indol-3-yl-propanoyl group on the piperazine ring and a chiral center in the ethyl linker.
  • The stereochemistry could influence enantioselective activity.
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide ()
  • Key Differences: Replaces pyridin-2-yl with a 3-chlorophenyl group and substitutes the carboxamide-linked ethyl chain with a triazol-3-ylamino group.
  • Impact : The triazole ring introduces additional hydrogen-bonding and metal-coordination capabilities, which may improve interactions with metalloenzymes.
Compounds from Acta Poloniae Pharmaceutica ()

A series of piperazine-carboxamide derivatives were synthesized with varying substituents:

Compound ID Substituent on Piperazine Aromatic Group Yield (%) Melting Point (°C)
4a None (parent piperazine) 4-Methoxyphenyl 55 165–168
4s 4-Methylpiperazine 4-Chlorophenyl 62 158–161
4t 4-Ethylpiperazine 4-Chlorophenyl 68 153–155
  • Comparison : Alkyl substituents (e.g., 4-methyl or 4-ethyl) on piperazine improve lipophilicity but may reduce solubility. The target compound’s pyridin-2-yl group offers a balance between hydrophilicity and aromatic interactions.

Heterocyclic Analogues

N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide ()
  • Key Differences : Replaces the 3-chlorophenyl group with a benzimidazol-2-yl moiety.
  • Impact : Benzimidazole’s planar structure and dual hydrogen-bonding sites (NH and aromatic N) enhance interactions with nucleic acids or ATP-binding pockets in kinases.

Research Findings and Implications

  • Electronic Effects : Chlorine (target compound) vs. fluorine () alters electron-withdrawing properties, influencing binding to electron-rich targets like kinases or GPCRs.
  • Solubility : Pyridin-2-yl (target) and pyrimidin-2-yl () substituents improve aqueous solubility compared to purely aromatic groups (e.g., phenyl in ).

Biological Activity

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 373.8 g/mol . Its structure features a piperazine core substituted with a pyridine group and a chlorophenyl moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits antiproliferative properties, which are primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation pathways. Notably, it has been linked to the inhibition of phospholipase C, an enzyme critical for signal transduction in various cellular processes .

Antiproliferative Effects

In vitro studies have demonstrated that this compound shows significant activity against several cancer cell lines. For instance, modifications to its structure have been shown to enhance its potency against breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to the modification of functional groups within the compound:

Modification Effect on Activity Remarks
3-Amino groupEssential for activityModifications lead to loss of antiproliferative effects
2-Aryl carboxamideCritical for maintaining potencyAlterations can enhance or diminish activity
Chlorophenyl substitutionIncreases lipophilicity and bindingImportant for interaction with target enzymes

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antiproliferative Study : In a study investigating various derivatives, it was found that specific modifications at the 3-amino and 2-aryl positions significantly impacted the antiproliferative activity against cancer cell lines. The most potent derivatives were those that retained the chlorophenyl group while optimizing other substituents .
  • Enzyme Inhibition Assays : A biochemical assay was conducted to evaluate the inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The results indicated that certain structural configurations led to enhanced inhibition, with IC50 values demonstrating significant efficacy .
  • In Vivo Studies : Preliminary in vivo studies suggest potential applications in modulating emotional behavior through its action on lipid mediators in the central nervous system, highlighting its broader implications beyond cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves multi-step protocols:

Piperazine core formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to construct the piperazine ring .

Substitution : Introduce the pyridinyl group via nucleophilic aromatic substitution (e.g., using 2-chloropyridine) under reflux with a catalyst like Pd(PPh₃)₄ .

Amide coupling : Attach the 3-chlorophenylurea moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Critical parameters : Control reaction temperature (60–100°C), solvent polarity, and stoichiometry to minimize side products like over-alkylation or incomplete coupling.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve the crystal structure (monoclinic, space group P2₁/c) to confirm bond lengths (e.g., C–N = 1.34 Å) and torsion angles .
  • NMR spectroscopy : Validate proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm; piperazine CH₂ at δ 3.4–3.7 ppm) .
  • HPLC-MS : Ensure >98% purity using a C18 column (mobile phase: acetonitrile/0.1% TFA) and monitor molecular ion peaks (e.g., m/z 415.82) .

Q. What preliminary assays are suitable for evaluating this compound’s biological activity?

  • Screening strategies :

  • Enzyme inhibition : Test against kinases or FAAH (fatty acid amide hydrolase) using fluorogenic substrates (e.g., Km = 10 µM) .
  • Receptor binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (IC₅₀ determination) with positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Strategies :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature to identify optimal conditions .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for pyridinyl substitution efficiency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How should conflicting data on this compound’s biological activity (e.g., IC₅₀ variability across studies) be resolved?

  • Troubleshooting steps :

Assay validation : Confirm consistency in buffer pH, temperature, and cell passage number .

Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out artifact interference .

Structural analogs : Test derivatives to identify structure-activity relationships (SAR) and isolate confounding substituent effects .

Q. What computational methods are effective for predicting this compound’s binding modes and pharmacokinetic properties?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with FAAH (ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .
  • ADMET prediction : Calculate LogP (≈2.5), solubility (≈0.1 mg/mL), and CYP450 inhibition risks using SwissADME .

Q. What strategies can mitigate this compound’s metabolic instability in preclinical studies?

  • Metabolic engineering :

  • Prodrug design : Introduce ester or carbamate groups to protect labile amide bonds .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Isotope labeling : Synthesize deuterated analogs to slow oxidative metabolism .

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